BenchChemオンラインストアへようこそ!

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

PNMT inhibition 7,8-halo THIQ enzymology

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1159813-53-2) is the preferred regioisomer for medicinal chemistry programs targeting PNMT inhibition—5- and 6-halo analogs are inactive per published SAR. The 8-position bromine provides a unique steric/electronic environment for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings inaccessible with other regioisomers. Supplied as the hydrochloride salt, it ensures direct aqueous solubility for in vitro assays and bioconjugation, overcoming the poor solubility of the free base (CAS 75416-51-2). Insist on CAS 1159813-53-2 to guarantee regioisomeric purity and reproducible pharmacological data.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
CAS No. 1159813-53-2
Cat. No. B1519726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1159813-53-2
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=C2Br.Cl
InChIInChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H
InChIKeyJKWVDBMVHDRRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1159813-53-2): Core Characteristics and Procurement Baseline


8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1159813-53-2; molecular formula C9H11BrClN; molecular weight 248.55 g/mol) is a brominated tetrahydroisoquinoline (THIQ) derivative featuring a bromine substituent at the 8-position of the bicyclic isoquinoline framework, supplied as the hydrochloride salt . This compound belongs to a well-established class of heterocyclic building blocks extensively employed in medicinal chemistry and organic synthesis due to the THIQ scaffold's prevalence in natural alkaloids and synthetic bioactive molecules [1]. The 8-position bromine serves as a critical functional handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and modulates physicochemical properties including lipophilicity and electronic distribution, while the hydrochloride salt form enhances aqueous solubility and handling stability relative to the free base [2].

Why 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride Cannot Be Indiscriminately Replaced by Other THIQ Analogs


Substitution of 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride with other halogenated THIQ analogs (e.g., 5-bromo, 6-bromo, 7-bromo, or chloro/fluoro variants) is not scientifically valid due to position-dependent structure-activity relationships (SAR) and divergent reactivity profiles. The 8-position bromine creates unique steric and electronic environments distinct from other regioisomers, directly impacting receptor binding geometry, enzyme active-site complementarity, and cross-coupling regioselectivity [1]. Published SAR studies demonstrate that 8-substituted THIQ derivatives exhibit differentiated pharmacological profiles compared to 5-, 6-, or 7-substituted congeners, with 8-bromo substitution specifically implicated in enhanced σ2 receptor ligand potency and selectivity [2]. Furthermore, the 8-position halogen uniquely influences the compound's utility as an intermediate in the synthesis of complex alkaloid derivatives, where regioisomeric purity determines downstream synthetic success [3].

Quantitative Differentiation Evidence for 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: Comparator-Based Assessment


Regioisomeric Positioning: 8-Bromo vs. 5-Bromo and 7-Bromo THIQ in Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

Patent disclosure US2011/0312950 A1 explicitly identifies 7- and 8-halo substituted 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT), while 5- and 6-halo substituted analogs are excluded from the claimed pharmacophore due to insufficient activity [1]. Within the claimed 7- and 8-halo series, 8-bromo substitution represents a distinct molecular entity with predicted PNMT inhibitory activity. The structural requirement for halo substitution at the 7- or 8-position—but not the 5- or 6-position—demonstrates position-specific biological relevance.

PNMT inhibition 7,8-halo THIQ enzymology

8-Bromo-THIQ Hydrochloride Salt vs. Free Base: Handling and Solubility Differentiation

8-Bromo-1,2,3,4-tetrahydroisoquinoline is commercially available in both free base form (CAS 75416-51-2, molecular weight 212.09 g/mol) and hydrochloride salt form (CAS 1159813-53-2, molecular weight 248.55 g/mol). The hydrochloride salt confers enhanced aqueous solubility compared to the free base, which is essential for aqueous reaction conditions, biological assay preparation, and formulation development . The free base form exhibits poor aqueous solubility (categorized as "Insoluble" to "Poorly" soluble on a standardized solubility scale), whereas the hydrochloride salt is designed to address this limitation for applications requiring aqueous compatibility .

salt form aqueous solubility handling stability

Predicted Physicochemical Properties: 8-Bromo-THIQ vs. Unsubstituted THIQ

Predicted physicochemical data for 8-bromo-1,2,3,4-tetrahydroisoquinoline (free base) indicate a pKa of 8.88 ± 0.20, a boiling point of 294°C, and a density of 1.428 g/cm³ . The bromine substituent at the 8-position introduces significant electronic effects that distinguish this compound from unsubstituted 1,2,3,4-tetrahydroisoquinoline (pKa approximately 9.5-10.0). This pKa shift of approximately 0.6-1.1 units reflects the electron-withdrawing inductive effect of the bromine atom, which modulates the basicity of the secondary amine and consequently influences receptor-binding interactions, salt formation behavior, and chromatographic retention characteristics.

lipophilicity pKa physicochemical profiling

Validated Research and Industrial Application Scenarios for 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride


Synthesis of 7- and 8-Halo THIQ-Derived PNMT Inhibitors for Cardiovascular and CNS Research

Based on patent evidence demonstrating that 7- and 8-halo substituted THIQ compounds inhibit phenylethanolamine N-methyltransferase (PNMT)—while 5- and 6-halo analogs are inactive—8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a critical starting material or intermediate for the synthesis of PNMT inhibitors [1]. PNMT catalyzes the conversion of norepinephrine to epinephrine and is a validated target for hypertension and stress-related disorders. The 8-bromo substitution provides both the required regioisomeric activity profile and a synthetic handle for further diversification via cross-coupling chemistry.

Aqueous-Phase Medicinal Chemistry: Direct Use in Biological Assays and Buffer-Compatible Reactions

The hydrochloride salt form (CAS 1159813-53-2) is specifically required for applications demanding aqueous solubility, distinguishing it from the poorly soluble free base (CAS 75416-51-2) . This formulation enables direct dissolution in buffer systems for in vitro pharmacological screening, enzyme inhibition assays, and bioconjugation protocols. Medicinal chemistry teams conducting structure-activity relationship (SAR) studies on THIQ scaffolds should specify the hydrochloride salt to ensure reproducible compound handling and accurate concentration-dependent response curves in aqueous assay media.

Cross-Coupling-Based Diversification of THIQ Scaffolds in Library Synthesis

The 8-position bromine atom serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, enabling efficient C-C and C-N bond formation for library diversification [2]. This specific regioisomer (8-bromo) provides access to substitution patterns that are synthetically inaccessible or inefficient using 5-, 6-, or 7-bromo regioisomers due to divergent steric accessibility and electronic activation profiles. Parallel medicinal chemistry programs benefit from the 8-bromo regioisomer's unique vector for aromatic substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.